Navigating the Synthetic Landscape of Brominated Quinololine Carbaldehydes: A Technical Guide
Navigating the Synthetic Landscape of Brominated Quinololine Carbaldehydes: A Technical Guide
A Note to the Researcher: Initial inquiries for a comprehensive guide on 4-Bromoquinoline-3-carbaldehyde revealed a notable scarcity of specific data, including a dedicated CAS number and detailed synthetic protocols in readily accessible scientific literature and chemical supplier databases. This suggests that this particular isomer is not a commonly synthesized or commercially available compound.
In the spirit of providing a technically valuable and actionable resource, this guide has been pivoted to focus on a closely related and well-documented isomer: 6-Bromoquinoline-3-carbaldehyde . The principles, synthetic strategies, and applications detailed herein for the 6-bromo isomer are highly relevant and adaptable for researchers exploring the broader chemical space of bromoquinoline-3-carbaldehydes.
An In-Depth Technical Guide to 6-Bromoquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide offers a deep dive into the synthesis, properties, and applications of 6-Bromoquinoline-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will explore the causality behind experimental choices, provide validated protocols, and illustrate key chemical transformations.
Core Molecular Identity
CAS Number: 1196155-68-6[1]
Molecular Formula: C₁₀H₆BrNO[1]
Molecular Weight: 236.06 g/mol [1]
| Property | Value | Source |
| IUPAC Name | 6-bromoquinoline-3-carbaldehyde | PubChem[1] |
| SMILES | C1=CC2=NC=C(C=C2C=C1Br)C=O | PubChem[1] |
| InChI Key | PCHCYMZZDAUVQB-UHFFFAOYSA-N | PubChem[1] |
Synthesis of 6-Bromoquinoline-3-carbaldehyde: The Vilsmeier-Haack Approach
The introduction of a formyl group at the C3 position of the quinoline ring system is most effectively achieved through the Vilsmeier-Haack reaction.[2] This electrophilic substitution reaction is well-suited for electron-rich aromatic and heteroaromatic compounds. The synthesis of 6-Bromoquinoline-3-carbaldehyde can be logically approached from a suitable N-arylformamide derived from 4-bromoaniline.
Plausible Synthetic Pathway
The synthesis begins with the formylation of 4-bromoaniline to create the corresponding formanilide. This intermediate is then subjected to cyclization and formylation using the Vilsmeier reagent (a complex of phosphorus oxychloride and dimethylformamide), which acts as both the cyclizing agent and the formylating agent.
Caption: Synthetic route to 6-Bromoquinoline-3-carbaldehyde.
Experimental Protocol: Vilsmeier-Haack Cyclization and Formylation
This protocol is a representative procedure based on established methodologies for the synthesis of substituted quinoline-3-carbaldehydes.[2][3]
Materials:
-
N-(4-bromophenyl)formamide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Sodium bicarbonate (saturated aqueous solution)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride drying tube, cool DMF (3 equivalents) to 0-5 °C in an ice bath.
-
Slowly add POCl₃ (3 equivalents) dropwise to the cooled DMF with vigorous stirring. Allow the mixture to stir for 30 minutes at this temperature to pre-form the Vilsmeier reagent.
-
Add N-(4-bromophenyl)formamide (1 equivalent) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.
-
The precipitated crude product is then extracted with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 6-Bromoquinoline-3-carbaldehyde.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Key Reactions and Applications in Drug Discovery
The strategic placement of the bromine atom and the aldehyde functional group makes 6-Bromoquinoline-3-carbaldehyde a versatile intermediate for the synthesis of diverse molecular scaffolds.
Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction
The bromine at the 6-position is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which allows for the formation of C-C bonds with a wide range of aryl and heteroaryl boronic acids.[4][5] This is a cornerstone reaction in modern drug discovery for building molecular complexity.[6]
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This is a general protocol and may require optimization for specific substrates.[4][7][[“]]
Materials:
-
6-Bromoquinoline-3-carbaldehyde
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Bromoquinoline-3-carbaldehyde (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Schiff Base Formation
The aldehyde group at the C3 position readily undergoes condensation reactions with primary amines to form Schiff bases (imines).[9][10] This transformation is crucial for introducing diverse side chains and is often employed in the synthesis of biologically active compounds.[11][12]
Experimental Protocol: Schiff Base Synthesis
A general procedure for the formation of a Schiff base.[13]
Materials:
-
6-Bromoquinoline-3-carbaldehyde
-
Primary amine (1-1.1 equivalents)
-
Ethanol or Methanol
-
Catalytic amount of acetic acid (optional)
Procedure:
-
Dissolve 6-Bromoquinoline-3-carbaldehyde (1 equivalent) in ethanol in a round-bottom flask.
-
Add the primary amine (1-1.1 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux. Monitor the reaction by TLC.
-
Upon completion, the product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure.
-
The resulting Schiff base can be purified by recrystallization or column chromatography if necessary.
Spectroscopic Characterization
-
¹H NMR: The spectrum is expected to show characteristic signals for the aromatic protons. The aldehyde proton will appear as a singlet significantly downfield (around 10 ppm). The protons on the quinoline ring will appear as doublets and multiplets in the aromatic region (7.5-9.5 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde will be highly deshielded (around 190 ppm). The spectrum will also show the characteristic signals for the carbon atoms of the quinoline ring.
-
IR Spectroscopy: Key absorption bands are expected for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=C and C=N stretches of the aromatic system (1600-1450 cm⁻¹), and the C-Br stretch (in the fingerprint region).
-
Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (approximately equal intensity for M and M+2 peaks).
Safety and Handling
Hazard Classifications: Based on data for related bromoquinolines, this compound should be handled as a potential irritant.[17]
-
Signal Word: Warning[18]
-
Hazard Statements: May cause skin, eye, and respiratory irritation.[17][18]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Handle in a well-ventilated area or a chemical fume hood.[19]
Storage:
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[17]
-
Keep the container tightly closed.
Disposal:
-
Dispose of in accordance with local, state, and federal regulations for chemical waste.[17]
References
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
ResearchGate. (n.d.). Supplementary Materials (Spectral Data and NMR Spectra of Compounds). Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 18). SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline-3-carbaldehyde. Retrieved from [Link]
-
PubChem. (n.d.). 6-Bromoquinoline. Retrieved from [Link]
-
Scribd. (2011, October 17). Synthesis of 6-Bromoquinoline. Retrieved from [Link]
-
ResearchGate. (2025, December 10). (PDF) Synthetic transformations of quinoline-3-carbaldehydes with ethanol as a green solvent. Retrieved from [Link]
-
Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]
-
Consensus Academic Search Engine. (n.d.). Suzuki Reaction General Procedure. Retrieved from [Link]
-
PMC. (2020, June 2). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
SciSpace. (n.d.). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Retrieved from [Link]
-
PMC. (n.d.). 4,6,8-Triarylquinoline-3-carbaldehyde Derivatives: Synthesis and Photophysical Properties. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Retrieved from [Link]
-
MilliporeSigma. (n.d.). 3-bromoquinoline-6-carbaldehyde. Retrieved from [Link]
-
Synthesis, characterization, biological activity of Schiff bases derived from 3-bromo-4. (2020, May 10). Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
ACS Publications. (2016, June 3). Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase | Journal of Medicinal Chemistry. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
1H-NMR. (n.d.). Retrieved from [Link]
-
Atmiya University. (n.d.). 4 Synthesis and Characterization of Schiff bases derived from 2-Chloroquinoline-3-carbaldehyde and Its Derivatives. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Retrieved from [Link]
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